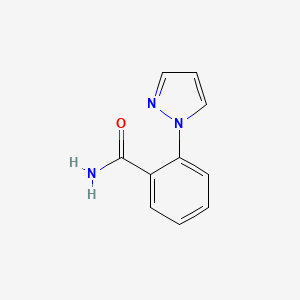![molecular formula C5H5N5S B8812483 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione CAS No. 70182-88-6](/img/structure/B8812483.png)
7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique triazolo-pyrimidine scaffold, which imparts a range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with carbon disulfide, followed by cyclization with formic acid or its derivatives . The reaction conditions often require moderate heating and the use of catalysts to facilitate the formation of the triazolo-pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiol positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of the compound to these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolo-pyrimidine scaffold and exhibits comparable reactivity and applications.
Uniqueness: 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione is unique due to the presence of both amino and thiol groups, which enhance its reactivity and potential for diverse chemical modifications. This dual functionality allows for the development of a wide range of derivatives with tailored properties for specific applications .
Propiedades
Número CAS |
70182-88-6 |
|---|---|
Fórmula molecular |
C5H5N5S |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
7-amino-3H-[1,2,4]triazolo[1,5-c]pyrimidine-5-thione |
InChI |
InChI=1S/C5H5N5S/c6-3-1-4-7-2-8-10(4)5(11)9-3/h1-2H,(H,7,8)(H2,6,9,11) |
Clave InChI |
CNFWHALGFWYNCH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CNN2C(=S)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 6-bromobenzo[d]isothiazole-3-carboxylate](/img/structure/B8812453.png)

![2-[(4-methoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8812497.png)




